molecular formula C19H18FN5O4S3 B2921321 4-(dimethylsulfamoyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-85-7

4-(dimethylsulfamoyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2921321
CAS RN: 392297-85-7
M. Wt: 495.56
InChI Key: JZPXOUPQKAUQHE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a fluoroanilino group, and a thiadiazol group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the sulfamoyl group might undergo hydrolysis, and the fluoroanilino group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy: A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of a zinc phthalocyanine derivative, which is structurally related to the compound , in photodynamic therapy. This therapy is used for treating cancer, and the compound's properties, such as high singlet oxygen quantum yield, make it a promising candidate for this application (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Sensing and Analysis

  • Fluorogenic Reagent for Thiols: Toyo’oka, Suzuki, Saito, Uzu, and Imai (1989) synthesized a compound (DBD-F) for thiol-specific fluorogenic reagent applications. This compound shares the dimethylsulfamoyl group, which enhances reactivity and fluorescence, suggesting potential use in analytical chemistry for detecting specific biological molecules (Toyo’oka et al., 1989).

Material Science and Solar Cell Technology

  • Polycarbazole Based Solar Cells: Chu, Alem, Tsang, Tse, Wakim, Jianping Lu, Dennler, Waller, Gaudiana, and Tao (2011) researched the use of dimethyl sulfoxide in the development of polycarbazole-based solar cells. This study's focus on fine-tuning polymer morphology and improving photovoltaic performance has implications for materials science, especially in renewable energy technologies (Chu et al., 2011).

Antimicrobial and Biological Activities

  • Anti-Microbial Screening: Jagtap, Jaychandran, Sreenivasa, and Sathe (2010) synthesized various benzothiazole and sulphonamide compounds, including derivatives with fluorobenzenes. These compounds demonstrated antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Jagtap et al., 2010).

Enzyme Inhibition and Therapeutic Potential

  • Carbonic Anhydrase Inhibition: Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, and Supuran (2003) investigated halogenated sulfonamides for their inhibition properties on carbonic anhydrase IX, an enzyme associated with tumor growth. The results point towards potential therapeutic applications in cancer treatment (Ilies et al., 2003).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on its structure, it could potentially interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physicochemical properties. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4S3/c1-25(2)32(28,29)15-9-3-12(4-10-15)17(27)22-18-23-24-19(31-18)30-11-16(26)21-14-7-5-13(20)6-8-14/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXOUPQKAUQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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